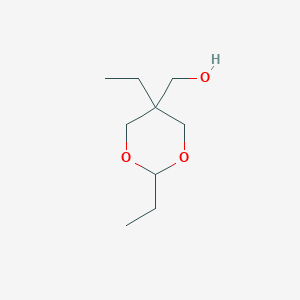
(2,5-Diethyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Diethyl-1,3-dioxan-5-yl)methanol is an organic compound that belongs to the class of dioxanes It features a dioxane ring substituted with ethyl groups at the 2 and 5 positions and a methanol group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,5-diethyl-1,3-dioxane with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid-functionalized catalysts can enhance the efficiency of the cyclization reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Diethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the dioxane ring can lead to the formation of diols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (2,5-Diethyl-1,3-dioxan-5-yl)aldehyde or (2,5-Diethyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: Formation of 2,5-diethyl-1,3-dioxane-5,5-diol.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,5-Diethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizer for biological molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Diethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer for reactive intermediates, thereby influencing the outcome of chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
- (2,5-Dimethyl-1,3-dioxan-4-yl)methanol
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
(2,5-Diethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of ethyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and reactivity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(2,5-diethyl-1,3-dioxan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBNRGCJRKXMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(CO1)(CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553227 |
Source


|
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-25-7 |
Source


|
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
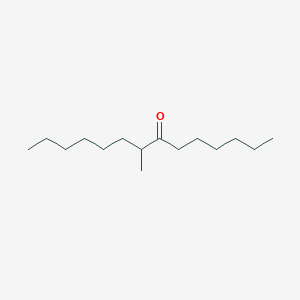

![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
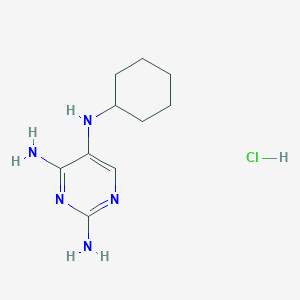

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
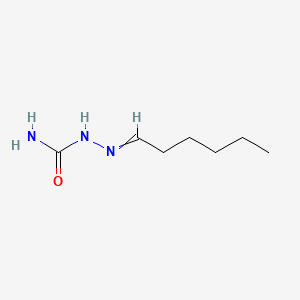
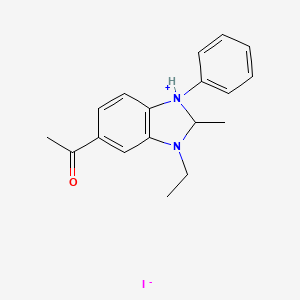
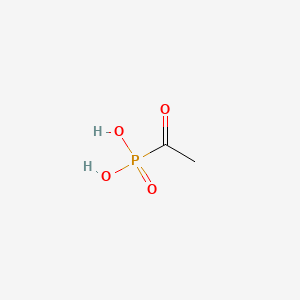
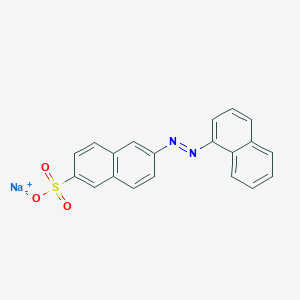
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
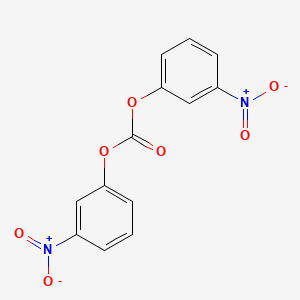
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
